molecular formula C7H6N2O2S B3110035 5-(methylsulfonyl)-3-Pyridinecarbonitrile CAS No. 1780797-86-5

5-(methylsulfonyl)-3-Pyridinecarbonitrile

Cat. No. B3110035
CAS RN: 1780797-86-5
M. Wt: 182.2 g/mol
InChI Key: RNFWZLQSDAVFGS-UHFFFAOYSA-N
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Description

5-(Methylsulfonyl)-3-Pyridinecarbonitrile is a chemical compound that is part of the organosulfur class . It is a derivative of pyridine, which is a basic heterocyclic organic compound . This compound is often used in laboratory settings .


Physical And Chemical Properties Analysis

This compound is a solid substance with a white to light tan appearance . It is well-tolerated by most individuals at dosages of up to four grams daily, with few known and mild side effects .

Scientific Research Applications

  • Chemical Synthesis Applications:

    • 5-Aroyl-6-(methylsulfanyl)-2-oxo-1,2-dihydro-3-pyridinecarbonitriles and 5-aroyl-4-(methylsulfanyl)-2-oxo-1,2-dihydro-3-pyridinecarbonitriles can be effectively synthesized using 2-aroyl-3,3-bis(alkylsulfanyl)acrylaldehydes and cyanoacetamide under certain conditions (Mathews et al., 2008).
    • Reactions of hetarylacetonitriles with 5-chloro-2-(methylsulfonyl)-4-pyrimidinecarbonyl chloride produce a series of ketonitriles with nucleophilic substitution processes (Volovenko & Blyumin, 2000).
    • A series of 6-substituted-4-methyl-2-phenyl-5-pyridinecarbonitriles have been synthesized via reactions with phenyl isothiocyanate, benzenesulphonyl chloride, and acetic anhydride (Al-Issa, 2012).
  • Biological Activity Studies:

    • Certain 5-thio-2-pyridinecarboxylic acid derivatives, including some containing 5-(methylsulfonyl)-3-Pyridinecarbonitrile, have demonstrated oral antihypertensive activity in spontaneously hypertensive rats (Finch et al., 1979).
    • Novel 5-benzoyl-N-substituted-amino- and 5-benzoyl-N-sulfonylamino-4-alkylsulfanyl-2-pyridones synthesized using this compound showed potential antibacterial and antifungal activity properties (Elgemeie et al., 2017).
    • A novel series of 3-pyridinecarbonitrile derivatives, including sulfonamide moieties, demonstrated significant in vitro anticancer activity against the breast cancer cell line MCF-7 (Ghorab & Alsaid, 2016).

Safety and Hazards

This chemical is considered hazardous by the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200). It may cause skin irritation, serious eye irritation, and respiratory irritation. It is harmful if swallowed .

properties

IUPAC Name

5-methylsulfonylpyridine-3-carbonitrile
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H6N2O2S/c1-12(10,11)7-2-6(3-8)4-9-5-7/h2,4-5H,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RNFWZLQSDAVFGS-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CS(=O)(=O)C1=CN=CC(=C1)C#N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H6N2O2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

182.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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